N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, a thiazole ring, and a nitro group, which contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide, also known as Nitazoxanide , is a broad-spectrum antiparasitic and antiviral drug . It primarily targets a wide variety of protozoa and helminths . It has been reported to be effective against a broad range of parasites, including Giardia lamblia, Entamoeba histolytica, Cryptosporidium parvum, and others .
Mode of Action
This compound interacts with its targets by inhibiting the pyruvate ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential to anaerobic energy metabolism . It can also reduce SARS-CoV-2-induced inflammatory reactions through activation of interferon (IFN), restoration of innate immunity, inhibition of the release of pro-inflammatory cytokines, suppression of the mammalian target of rapamycin (mTOR), and induction of autophagic cell death .
Biochemical Pathways
The compound affects several biochemical pathways. It modulates the IFN pathway and is regarded as a potent autophagy activator . It can inhibit the induction of oxidative stress, which causes a cytokine storm and is associated with acute lung injury, acute respiratory distress syndrome, and multi-organ damage .
Pharmacokinetics
This compound is given orally with good bioavailability . It is rapidly hydrolyzed to its active metabolite, tizoxanide . The elimination half-life is approximately 3.5 hours , and it is excreted via the kidneys, bile duct, and feces .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the maturation of viral hemagglutinin at the post-translational step . It can also reduce SARS-CoV-2-induced inflammatory reactions, restore innate immunity, inhibit the release of pro-inflammatory cytokines, suppress mTOR, and induce autophagic cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with a nitro-substituted benzaldehyde under acidic conditions.
Quinoline Core Construction: The quinoline core is often constructed via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Coupling Reaction: The final step involves coupling the thiazole and quinoline intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Coupling Reactions: The carboxamide group can be involved in coupling reactions to form peptide bonds or other amide linkages.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted thiazole derivatives.
Coupling: Formation of amide-linked products.
Scientific Research Applications
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiparasitic and antimicrobial agent due to its structural similarity to other bioactive thiazole derivatives.
Materials Science: Studied for its potential use in organic electronics and photonics due to its unique electronic properties.
Biological Research: Used as a probe to study enzyme mechanisms and protein interactions, particularly in the context of its nitro and thiazole functionalities.
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: A structurally related compound with antiparasitic activity.
Metronidazole: Another nitro-containing compound used as an antimicrobial agent.
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Uniqueness
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide stands out due to its combined structural features of a quinoline core, thiazole ring, and nitro group, which confer unique chemical reactivity and potential biological activities
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S/c24-18(22-19-20-11-17(27-19)23(25)26)14-10-16(12-6-2-1-3-7-12)21-15-9-5-4-8-13(14)15/h1-11H,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGDVDULPGKPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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